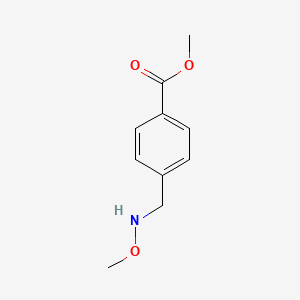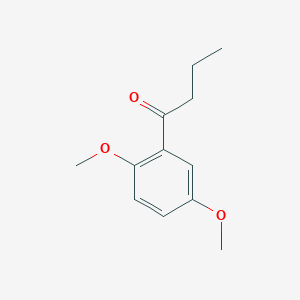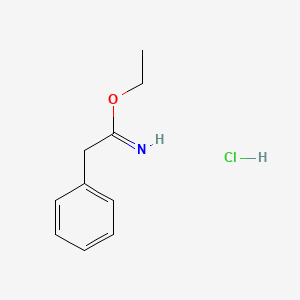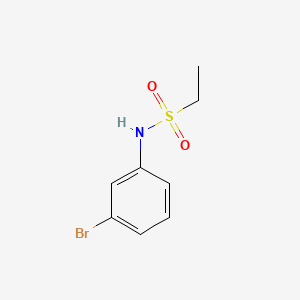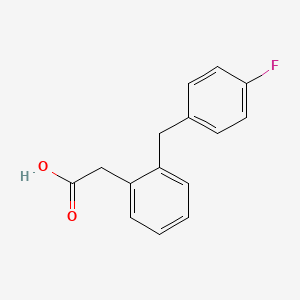
2-(2-(4-Fluorobenzyl)phenyl)acetic acid
Descripción general
Descripción
“2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is an organic compound with the CAS Number: 543741-43-1 . It has a molecular weight of 244.27 and its IUPAC name is 2-(2-(4-fluorobenzyl)phenyl)acetic acid . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is 1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) . This indicates that the compound has a benzyl group attached to a phenyl group, which is further attached to an acetic acid group. The fluorine atom is attached to the benzyl group.Physical And Chemical Properties Analysis
“2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
The synthesis of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid and its derivatives has been a subject of interest in the realm of organic chemistry, with applications extending to various fields including medicinal chemistry and material science. One study illustrates the synthesis and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups, highlighting its utility in carbohydrate chemistry. The Fsec group, which was synthesized in high yield, proved to be cleavable under mild basic conditions and stable under acidic conditions, making it a valuable tool in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Medicinal Chemistry and Drug Design
In the domain of medicinal chemistry, derivatives of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid have been explored for their potential therapeutic applications. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and demonstrated moderate to excellent anti-inflammatory activity, suggesting their potential as lead compounds in the development of new anti-inflammatory drugs (Nakhostin et al., 2016).
Analytical Chemistry
2-(2-(4-Fluorobenzyl)phenyl)acetic acid has also found utility as a derivatizing agent in analytical chemistry, aiding in the enantiomeric distinction and quantification of compounds. This application is exemplified in a study involving the synthesis of 2-fluoro-2-phenyl acetic acid, which was used to determine the enantiomeric excess of secondary alcohols through 19F NMR, showcasing the acid's role in enhancing analytical methodologies (Hamman, Barrelle, Tetaz, & Béguin, 1987).
Material Science and Electrochemistry
Beyond its applications in synthesis and medicinal chemistry, derivatives of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid have been investigated in the field of material science. A notable study involves the electrochemical and theoretical examination of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid derivatives. This research highlights the impact of such derivatives on enhancing the pseudocapacitance performance of poly orthoaminophenol films, with potential implications for supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOLLGUOHLBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Fluorobenzyl)phenyl)acetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
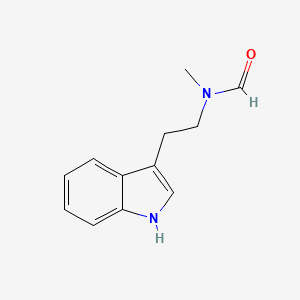
![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)
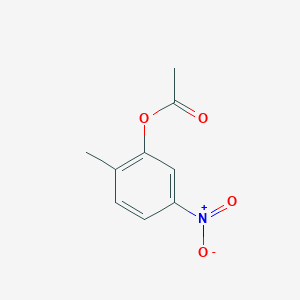
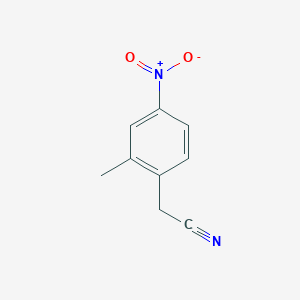
![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)
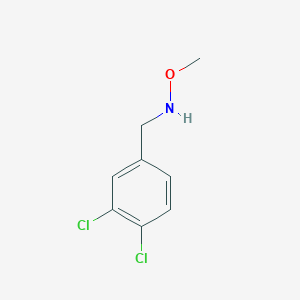

amine](/img/structure/B3144096.png)
